molecular formula C10H15ClN2O B6176326 1-(pyridin-2-yl)piperidin-4-ol hydrochloride CAS No. 2551118-45-5

1-(pyridin-2-yl)piperidin-4-ol hydrochloride

Cat. No.: B6176326
CAS No.: 2551118-45-5
M. Wt: 214.69 g/mol
InChI Key: AQVMACGVBAHKMJ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperidin-4-ol hydrochloride is an organic compound with the molecular formula C10H14N2O·HCl. It is a derivative of piperidine and pyridine, two essential heterocyclic systems widely used in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-(pyridin-2-yl)piperidin-4-ol hydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common synthetic route includes the reaction of 2-chloropyridine with piperidin-4-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Pyridin-2-yl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted piperidine and pyridine derivatives .

Scientific Research Applications

1-(Pyridin-2-yl)piperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and other diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in the body, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

1-(Pyridin-2-yl)piperidin-4-ol hydrochloride can be compared with other similar compounds, such as:

    Piperidine derivatives: These include compounds like piperine, which is known for its antioxidant and anticancer properties.

    Pyridine derivatives: These include compounds like nicotinamide, which is a form of vitamin B3 and has various biological activities.

The uniqueness of this compound lies in its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industry. Further research into its properties and applications may lead to new discoveries and advancements in these areas.

Properties

CAS No.

2551118-45-5

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

1-pyridin-2-ylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10;/h1-3,6,9,13H,4-5,7-8H2;1H

InChI Key

AQVMACGVBAHKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=N2.Cl

Purity

95

Origin of Product

United States

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